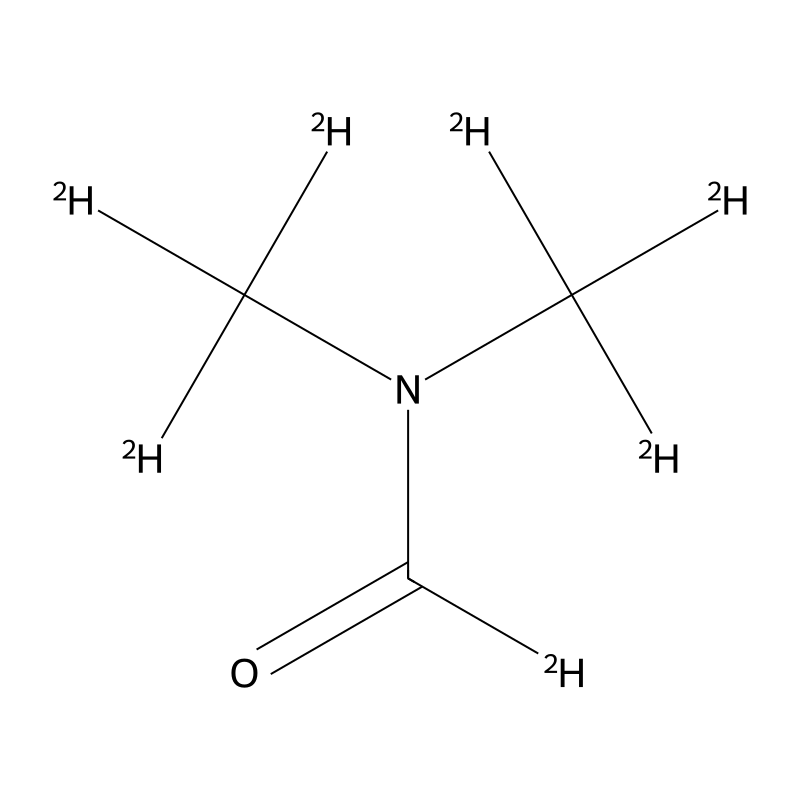N,N-Dimethylformamide-d7

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
N,N-Di(2H3)methyl(2H)formamide, also known as N,N-dimethylformamide-d7 (DMF-d7), is a deuterated form of N,N-dimethylformamide (DMF). Deuterium, a stable isotope of hydrogen, replaces all seven hydrogen atoms in the molecule. DMF-d7 holds significant value in various scientific research applications due to its unique properties.
Applications in NMR Spectroscopy
DMF-d7 finds extensive use as a common solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its key advantages for NMR include:
- High solubility: DMF-d7 effectively dissolves a wide range of organic compounds, making it versatile for various sample types .
- Deuteration: The presence of deuterium atoms significantly reduces the background signal in the deuterium lock solvent, leading to cleaner spectra and improved sensitivity .
- Chemical shift inertness: DMF-d7 exhibits minimal interaction with the analyte, minimizing potential chemical shift perturbations and ensuring accurate peak positions .
Applications in Isotope Labeling Studies
DMF-d7 serves as a valuable tool in isotope labeling studies, particularly in the field of metabolomics. Researchers can incorporate deuterium atoms into specific positions of a molecule by using DMF-d7 as a precursor or reaction medium. This allows them to trace metabolic pathways and identify specific metabolites within complex biological systems .
Applications in Material Science Research
DMF-d7 finds applications in specific areas of material science research due to its:
- Compatibility with certain polymers: DMF-d7 can dissolve and interact with specific polymers, making it suitable for studying their properties and interactions with other molecules .
- Deuteration benefits in neutron scattering studies: The deuteration of DMF-d7 can enhance contrast and reduce background noise in neutron scattering experiments, providing valuable insights into the structure and dynamics of materials .
N,N-Dimethylformamide-d7 is a deuterated derivative of N,N-Dimethylformamide, a polar aprotic solvent widely utilized in organic synthesis. Its molecular formula is , with a molar mass of approximately 80.14 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) spectroscopy as a solvent for studying molecular structures and dynamics .
- DMF-d7 is primarily used as a solvent in scientific research, particularly in applications where understanding the fate or metabolism of a molecule is important.
- The deuterium label allows researchers to track the molecule through experiments by distinguishing it from unlabeled compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy [].
- Nucleophilic Substitution: Acts as a solvent for nucleophilic substitutions, facilitating reactions involving alkyl halides and nucleophiles.
- Dehydration Reactions: Can undergo dehydration to form imines or other nitrogen-containing compounds.
- Acylation Reactions: Serves as a medium for acylation reactions, often used in conjunction with other reagents to introduce acyl groups into organic molecules .
The synthesis of N,N-Dimethylformamide-d7 typically involves the following methods:
- Deuteration of N,N-Dimethylformamide: This process utilizes deuterated reagents such as deuterated lithium aluminum hydride or deuterated sodium borohydride to replace hydrogen atoms with deuterium .
- Direct Synthesis: N,N-Dimethylformamide can be synthesized from dimethylamine and carbon monoxide under controlled conditions, followed by deuteration .
N,N-Dimethylformamide-d7 finds applications in various fields:
- Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent for NMR studies due to its deuterated nature, which reduces background signals and enhances spectral clarity.
- Chemical Synthesis: Used as a solvent in organic reactions, particularly those requiring polar aprotic conditions.
- Material Science: Employed in the preparation of certain polymeric materials and composites .
Several compounds share structural similarities with N,N-Dimethylformamide-d7. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Dimethylformamide | C₃H₇NO | Non-deuterated form; more toxic than the deuterated version. |
| Dimethylacetamide | C₄H₉NO | Similar solvent properties but with different reactivity profiles. |
| N-Methylformamide | C₂H₅NO | Less sterically hindered; used in different applications. |
N,N-Dimethylformamide-d7 stands out due to its deuterated nature, which provides advantages in analytical chemistry while maintaining the functional characteristics of traditional formamides .
XLogP3
GHS Hazard Statements
H226 (96%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (80%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (98%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Health Hazard








